Product packaging for Furo[3,2-c]pyridine-6-carbaldehyde(Cat. No.:CAS No. 122534-91-2)

Furo[3,2-c]pyridine-6-carbaldehyde

Cat. No.: B054456
CAS No.: 122534-91-2
M. Wt: 147.13 g/mol
InChI Key: PXEMWMAVCVVBJJ-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Pyridine Scaffolds in Organic Synthesis and Chemical Biology

The fusion of furan (B31954) and pyridine (B92270) rings creates a unique pharmacophore, a structural unit of a molecule responsible for its pharmacological or biological interactions. This combination of a π-excessive furan ring and a π-deficient pyridine ring results in a scaffold with diverse reactivity and a wide range of potential biological activities. researchgate.net Furan and its derivatives are known to exhibit a broad spectrum of medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.ly Similarly, the pyridine ring is a fundamental component in numerous pharmaceuticals and natural products, valued for its ability to form hydrogen bonds and its water solubility. rsc.orgnih.gov

The amalgamation of these two heterocyclic systems in furopyridines has led to the discovery of compounds with significant therapeutic potential. For instance, derivatives of the related thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) ring systems have shown promise as potential antipsychotic agents. nih.govresearchgate.net Furthermore, hydrogenated furo[3,2-c]pyridines are key frameworks in many bioactive and natural compounds, with some demonstrating excellent inhibitory activity against enzymes like JAK2, potent antinociceptive effects, and significant antituberculosis activity. beilstein-journals.org The versatility of the furopyridine scaffold makes it a subject of ongoing interest in the development of new therapeutic agents.

Overview of Furo[3,2-c]pyridine Isomers and Derivatives in Research

The fusion of a furan and a pyridine ring can result in six possible isomers, each with a unique arrangement of the nitrogen and oxygen atoms within the bicyclic structure. researchgate.netmdpi.com These isomers, including furo[2,3-b]pyridine (B1315467) (7-azabenzofuran), furo[3,2-b]pyridine (B1253681), and furo[3,2-c]pyridine, have all been subjects of chemical and biological research. researchgate.netresearchgate.net

Research has explored the synthesis and reactivity of various substituted furo[3,2-c]pyridines. researchgate.net For example, chloro derivatives of furo[3,2-c]pyridine can undergo nucleophilic substitution to form alkoxy and amino derivatives. researchgate.net The development of synthetic methodologies, such as the Pictet-Spengler reaction, has enabled the creation of a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org These synthetic efforts are driven by the potential biological activities of the resulting derivatives, which have been investigated for applications ranging from antimicrobial to anticancer agents. mdpi.comresearchgate.net

Structural Context of Furo[3,2-c]pyridine-6-carbaldehyde

This compound is a specific derivative of the furo[3,2-c]pyridine scaffold. Its structure consists of the fused furan and pyridine rings, with a carbaldehyde group (also known as a formyl group, -CHO) attached at the 6-position of the pyridine ring. The presence of the aldehyde functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives. The specific location of the aldehyde group influences the electronic properties and reactivity of the entire molecule.

Below is a table summarizing the key structural isomers of furopyridine and some of their derivatives mentioned in research.

Compound Name Isomeric Form Significance/Application in Research Reference
Furo[3,2-c]pyridineFuro[3,2-c]Parent scaffold for various derivatives, including potential antipsychotics. researchgate.netnih.gov
Furo[2,3-b]pyridineFuro[2,3-b]Known as 7-azabenzofurans, derivatives show neurotropic, antimicrobial, antitumor, and antiviral activities. researchgate.net
Furo[3,2-b]pyridineFuro[3,2-b]Isomeric scaffold with derivatives like Furo[3,2-b]pyridine-6-carbaldehyde and Furo[3,2-b]pyridine-6-carboxylic acid being commercially available for research. scbt.comsigmaaldrich.com
Tetrahydrofuro[3,2-c]pyridineFuro[3,2-c]Hydrogenated form, key skeleton in bioactive compounds with JAK2 inhibitory and antinociceptive activity. beilstein-journals.org
Furo[3,2-c]pyridine-2-carbaldehydeFuro[3,2-c]An isomeric carbaldehyde derivative available for chemical synthesis. sigmaaldrich.comuni.lu
Furo[3,2-b]pyridine-2-carbaldehydeFuro[3,2-b]Another isomeric carbaldehyde derivative. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B054456 Furo[3,2-c]pyridine-6-carbaldehyde CAS No. 122534-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEMWMAVCVVBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611855
Record name Furo[3,2-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122534-91-2
Record name Furo[3,2-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Furo 3,2 C Pyridine 6 Carbaldehyde and Furo 3,2 C Pyridine Systems

Strategies for Constructing the Furo[3,2-c]pyridine (B1313802) Core

The assembly of the furo[3,2-c]pyridine ring system can be broadly categorized into two main approaches: the annulation of a furan (B31954) ring onto a pre-existing pyridine (B92270) core and the construction of the pyridine ring onto a furan precursor.

Annulation of the Furan Ring onto Pyridine Precursors

Building the furan ring onto a pyridine skeleton is a common and versatile strategy. This approach often involves the use of appropriately substituted pyridine derivatives that undergo cyclization reactions to form the fused bicyclic system.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. A prominent example is the combination of a Sonogashira coupling followed by a 5-endo-dig cyclization. researchgate.netwikipedia.org This strategy typically involves the coupling of a terminal alkyne with a suitably functionalized halopyridine.

For the synthesis of a furo[3,2-c]pyridine system, a 2-halopyridine bearing a hydroxyl or a potential hydroxyl group at the 3-position is a key starting material. The Sonogashira coupling of this pyridine derivative with a terminal alkyne, catalyzed by palladium and copper complexes, yields a 2-alkynyl-3-hydroxypyridine intermediate. nih.govyoutube.com Subsequent intramolecular 5-endo-dig cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the furan ring fused to the pyridine core. researchgate.net The regioselectivity of the cyclization is crucial for the formation of the desired furo[3,2-c]pyridine isomer. While examples for the direct synthesis of furo[3,2-c]pyridines via this specific cascade are not extensively documented in readily available literature, the principles are well-established in the synthesis of other fused furan heterocycles. researchgate.net

A plausible synthetic route starting from 3-chloro-2-hydroxypyridine (B189369) is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Sonogashira CouplingTerminal alkyne, Pd/C, CuI, PPh₃, Et₃N, EtOH, Ultrasound2-Alkynyl-3-hydroxypyridine derivative
25-endo-dig CyclizationBase (e.g., K₂CO₃) or Transition Metal Catalyst2-Substituted furo[3,2-c]pyridine

This sequence allows for the introduction of various substituents at the 2-position of the furo[3,2-c]pyridine ring, depending on the choice of the terminal alkyne.

Intramolecular cyclization reactions represent a powerful tool for the construction of the furo[3,2-c]pyridine core. These reactions typically involve a pyridine precursor that already contains the necessary atoms for the furan ring, linked by a side chain. For instance, a 2-chloropyridine (B119429) can be functionalized with a propargyl ether at the 3-position. Subsequent intramolecular cyclization can then form the fused furan ring.

In a related approach, base-promoted tautomerization of an alkynyl heterocycle to its isomeric allene (B1206475) can trigger a cyclization. nih.govnih.gov For example, a pyridine derivative with a tethered nitrile and a conjugated alkyne can undergo a net-[4+2] cycloaddition to form a new pyridine ring fused to the original heterocycle. nih.gov While this specific example leads to a different fused system, the underlying principle of intramolecular cyclization of a functionalized pyridine is a key strategy.

Palladium and copper catalysts play a pivotal role in the synthesis of furo[3,2-c]pyridine systems. nih.govresearchgate.net These metals can catalyze a variety of transformations, including cross-coupling reactions to build key intermediates and subsequent cyclization steps.

Palladium-catalyzed reactions are particularly prevalent. nih.govbeilstein-journals.org For instance, the intramolecular C-H arylation of pyridine derivatives using a palladium catalyst is a method for constructing fused heterocyclic compounds. beilstein-journals.org In the context of furo[3,2-c]pyridine synthesis, a 3-phenoxypyridine (B1582220) derivative could potentially undergo an intramolecular palladium-catalyzed C-H/C-O coupling to form the furan ring.

Copper-catalyzed reactions also offer efficient pathways. Copper can mediate tandem Sonogashira coupling and cyclization reactions. rsc.org For example, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been achieved via a sequential C-C coupling and C-O bond-forming reaction, catalyzed by a Pd/C-Cu system under ultrasound irradiation. nih.gov This highlights the utility of bimetallic catalytic systems in streamlining the synthesis of furopyridines.

The general scheme for a palladium/copper-catalyzed synthesis of a 2-substituted furo[3,2-c]pyridine from a 3-halo-2-hydroxypyridine is as follows:

Catalyst SystemStarting MaterialsKey TransformationProduct
Pd(0)/Cu(I)3-Halo-2-hydroxypyridine, Terminal alkyneSonogashira coupling followed by cyclization2-Substituted furo[3,2-c]pyridine
Pd(II)3-(Aryloxy)pyridine derivativeIntramolecular C-H/C-O couplingFuro[3,2-c]pyridine
Cu(I)2-Halopyridine with a nucleophilic oxygen at C3Intramolecular cyclizationFuro[3,2-c]pyridine

Annulation of the Pyridine Ring onto Furan Precursors

An alternative approach to the furo[3,2-c]pyridine skeleton involves starting with a furan derivative and constructing the pyridine ring onto it.

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. mdpi.comwikipedia.orgnih.gov This reaction can be adapted to synthesize tetrahydrofuro[3,2-c]pyridines. mdpi.comCurrent time information in Oskarshamn, SE. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In this context, a 2-(furan-2-yl)ethanamine derivative serves as the key precursor. Current time information in Oskarshamn, SE. Condensation with an aldehyde generates an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich furan ring to form the piperidine (B6355638) ring of the tetrahydrofuro[3,2-c]pyridine system. mdpi.comCurrent time information in Oskarshamn, SE. Aromatization of the resulting tetrahydro derivative would then yield the desired furo[3,2-c]pyridine.

A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines based on the Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes. mdpi.comCurrent time information in Oskarshamn, SE.

ReactantsCatalystProduct
2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydeAcid (e.g., HCl, TFA)4-Aryl-7-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

The yields of this reaction are influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields. Current time information in Oskarshamn, SE.

Three-Component Reactions for Furopyridine Derivatives

Three-component reactions (3CRs) are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step, which aligns with the principles of atom economy and procedural efficiency. While specific examples leading directly to Furo[3,2-c]pyridine-6-carbaldehyde are not prevalent, the synthesis of analogous fused pyridine systems demonstrates the utility of this approach. For instance, Rh(III)-catalyzed three-component reactions involving 2-aminopyridines, aldehydes, and diazo esters have been successfully employed to create pyrido[1,2-a]pyrimidin-4-ones. nih.gov This methodology highlights how an aldehyde can be integrated into a multicomponent setup to build a fused pyridine ring.

Another relevant strategy involves the Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization. This reaction has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines, showcasing a direct route to the core structure where an aldehyde is a key building block. beilstein-journals.orgnih.gov

Introduction and Functionalization of the Carbaldehyde Moiety at the 6-Position

The introduction of a carbaldehyde group at the 6-position of the Furo[3,2-c]pyridine scaffold is a critical functionalization that opens avenues for further chemical modifications. This aldehyde moiety can be installed either by direct formylation of a pre-formed Furo[3,2-c]pyridine ring or by constructing the ring system from precursors that already contain the aldehyde or a group that can be readily converted to it, such as a primary alcohol.

Formylation Reactions on Furo[3,2-c]pyridine Scaffolds

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic reagent is well-suited to react with activated heterocycles. youtube.com

The Furo[3,2-c]pyridine system, containing an electron-rich furan ring fused to a pyridine ring, is a suitable substrate for such electrophilic substitution. wikipedia.org Formylation of related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and benzo[b]furo[3,2-b]pyridines, has been successfully demonstrated using Vilsmeier-Haack conditions. ijpcbs.com The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) which is attacked by the electron-rich heterocyclic ring, followed by hydrolysis during workup to yield the aldehyde. youtube.comnih.gov For the Furo[3,2-c]pyridine scaffold, the reaction would likely introduce the formyl group onto the electron-rich furan or pyridine ring, with the precise position influenced by existing substituents and reaction conditions. Other formylation techniques, such as the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, are also effective for electron-rich aromatic rings and could be applied to this system. mdpi.comwikipedia.org

Oxidation of Primary Alcohol Precursors to Aldehydes

A highly reliable and widely used method for synthesizing aldehydes is the oxidation of primary alcohols. To obtain this compound, a precursor such as (Furo[3,2-c]pyridin-6-yl)methanol can be oxidized. The Swern oxidation is particularly advantageous for this transformation due to its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid. wikipedia.orgyoutube.com

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic agent, most commonly oxalyl chloride, at low temperatures (typically -78 °C). wikipedia.orgjk-sci.com This is followed by the addition of the primary alcohol and a hindered non-nucleophilic base, such as triethylamine (B128534) (Et₃N). alfa-chemistry.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which fragments to yield the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The mildness of the Swern oxidation ensures compatibility with a wide range of functional groups that might be present on the heterocyclic scaffold. wikipedia.orgyoutube.com

Reagents & Conditions for Swern Oxidation
Oxidant System Dimethyl sulfoxide (DMSO) and Oxalyl chloride ((COCl)₂)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Key Intermediate Alkoxysulfonium ylide
Advantages Mild conditions, high yield, avoids over-oxidation, wide functional group tolerance. wikipedia.orgalfa-chemistry.comnih.gov

Utilizing Alkynyl Aldehydes as Building Blocks in Heterocyclic Synthesis

An elegant approach to constructing fused pyridine rings involves the use of bifunctional building blocks like alkynyl aldehydes. These substrates contain both an alkyne and an aldehyde group, which can participate in cascade reactions to form complex heterocyclic systems. Research has shown that pyrazolo[3,4-b]pyridines can be synthesized through a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. mdpi.comresearchgate.net

This strategy involves the initial formation of an imine between the amino group of the starting heterocycle and the alkynyl aldehyde. Subsequent activation of the alkyne C≡C bond, often by a transition metal catalyst (like silver) or an electrophile (like iodine), triggers an intramolecular cyclization onto the alkyne, leading to the formation of the pyridine ring. mdpi.com This methodology offers a direct and efficient route to functionalized fused pyridines with excellent regioselectivity. mdpi.comresearchgate.net Adapting this method by using a suitable amino-furan precursor in place of 5-aminopyrazole could provide a novel pathway to the Furo[3,2-c]pyridine skeleton.

Multicomponent Reaction Approaches for Furo[3,2-c]pyridine Derivatives with Aldehyde Components

Multicomponent reactions (MCRs) that incorporate an aldehyde as a key starting material are particularly valuable for building the Furo[3,2-c]pyridine framework efficiently. A prime example is the Pictet-Spengler reaction, which has been successfully applied to synthesize 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This semi-one-pot method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aromatic aldehydes, followed by an acid-catalyzed cyclization to form the fused ring system. researchgate.netresearchgate.net

The reaction conditions for the Pictet-Spengler cyclization have been optimized, with studies showing that a mixture of acetic acid and hydrochloric acid provides good yields. researchgate.netbeilstein-journals.org The choice of aldehyde substituent influences the reaction outcome; aldehydes bearing electron-donating groups tend to produce higher yields of the desired tetrahydrofuro[3,2-c]pyridines compared to those with electron-withdrawing groups. researchgate.net

Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines
Aldehyde Component Reaction Time (h) Temperature (°C) Yield (%)
Benzaldehyde48rt47
4-Methoxybenzaldehyde57079
4-Chlorobenzaldehyde57050
Thiophene-2-carbaldehyde57015
General conditions: 2-(5-methylfuran-2-yl)ethanamine, aldehyde, acetonitrile (B52724) then AcOH/HCl. researchgate.netbeilstein-journals.org

Green Chemistry Approaches in Furo[3,2-c]pyridine Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to heterocyclic synthesis. researchgate.net Microwave-assisted synthesis has emerged as a key green technology, as it often leads to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netyoutube.com

Microwave irradiation can be effectively applied to many of the synthetic methods discussed for Furo[3,2-c]pyridines. Multicomponent reactions, in particular, benefit from microwave assistance, which can enhance reaction rates and efficiency. researchgate.net Furthermore, these reactions can often be performed in environmentally benign solvents like water or even under solvent-free conditions, further boosting their green credentials. youtube.comnih.govyoutube.com For example, the synthesis of pyridine derivatives has been achieved with high yields using microwave-assisted, solvent-free techniques. nih.gov Applying these principles—such as using water as a solvent, employing microwave irradiation, and favoring one-pot multicomponent strategies—can make the synthesis of Furo[3,2-c]pyridine derivatives more sustainable and efficient. youtube.comyoutube.com

Chemical Reactivity and Mechanistic Investigations of Furo 3,2 C Pyridine 6 Carbaldehyde and Analogues

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Addition Reactions to Heterocyclic Aldehydes

The carbonyl carbon of the aldehyde group in furo[3,2-c]pyridine-6-carbaldehyde is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction proceeds through a nucleophilic addition mechanism. The process is initiated by the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

The reactivity of aldehydes in nucleophilic additions is generally greater than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub The reaction can be catalyzed by either acid or base. In base-catalyzed additions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack of weaker nucleophiles. rsc.org

The stereochemical outcome of nucleophilic addition is significant. If the groups attached to the carbonyl are different, the reaction can create a new chiral center. The final configuration depends on the direction from which the nucleophile attacks the planar carbonyl group. libretexts.org

Table 1: General Nucleophilic Addition to this compound

ReactantNucleophileProductConditions
This compoundH₂OFuro[3,2-c]pyridine-6,6-diolAcid or base catalysis rsc.org
This compoundROHHemiacetalAcid or base catalysis libretexts.org
This compoundHCNCyanohydrinBase catalysis libretexts.org

Condensation Reactions with Active Methylene (B1212753) Compounds

This compound readily undergoes condensation reactions with compounds containing an active methylene group, such as malononitrile (B47326) and ethyl cyanoacetate. researchgate.net A prominent example of this type of reaction is the Knoevenagel condensation. bhu.ac.inresearchgate.net This reaction is a versatile method for carbon-carbon bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals. nih.gov

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. bhu.ac.in The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final α,β-unsaturated product. nih.gov The reaction can often be carried out under mild conditions, including at room temperature and in environmentally friendly solvents like water or even under solvent-free conditions. researchgate.netbhu.ac.in

Table 2: Knoevenagel Condensation of Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystProduct Type
BenzaldehydeMalononitrileAmino-bifunctional frameworksArylidene malononitrile nih.gov
Aromatic AldehydesMalononitrileAmmonium acetate (B1210297)Benzylidenemalononitriles bhu.ac.in
Aromatic AldehydesEthyl cyanoacetateCTMAB in waterα,β-unsaturated esters researchgate.net

Participation in Cascade and Tandem Reactions

The reactivity of the aldehyde group in this compound makes it a valuable participant in cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. For instance, the Knoevenagel condensation product derived from an aldehyde and an active methylene compound can undergo further intramolecular transformations.

One such example involves a tandem Knoevenagel-phospha-Michael reaction, where an aromatic aldehyde, malononitrile, and triethyl phosphite (B83602) react to form β-phosphonomalonates. researchgate.net Another application is seen in the synthesis of pyrano[2,3-d]pyrimidines, where aryl aldehydes, malononitrile, and 1,3-dimethylbarbituric acid react in a one-pot process. researchgate.net While direct examples involving this compound in complex cascade reactions are not extensively documented in the provided results, its analogous reactivity to other heterocyclic aldehydes suggests its potential utility in such transformations for the rapid assembly of complex molecular architectures. researchgate.net

Chemical Transformations of the Furo[3,2-c]pyridine (B1313802) Core

The fused furo[3,2-c]pyridine scaffold itself is amenable to a variety of chemical modifications, allowing for the diversification of the core structure.

Derivatization at Nitrogen and Carbon Centers (e.g., N-acetylation, N-methylation, halogenation, Suzuki coupling, nucleophilic substitution)

The nitrogen atom of the pyridine (B92270) ring can be derivatized through reactions such as N-acetylation and N-methylation. For example, tetrahydrofuro[3,2-c]pyridines have been successfully N-acetylated using acetyl chloride and N-methylated using sodium hydride followed by methyl iodide. beilstein-journals.orgnih.gov

Halogenation of the pyridine ring is a crucial transformation as the resulting halo-derivatives serve as versatile intermediates for cross-coupling reactions. nsf.govnih.gov While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed. nsf.govgoogle.com

The halo-substituted furopyridines can then participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. proprogressio.hunih.gov This palladium-catalyzed reaction between a halo-derivative and an organoborane is a widely used method for constructing biaryl systems. libretexts.orgresearchgate.net The reactivity of the halogen in the Suzuki coupling is dependent on its position on the pyridine ring. proprogressio.hu

Nucleophilic aromatic substitution is another important reaction for modifying the furo[3,2-c]pyridine core. The pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic intermediate. stackexchange.comyoutube.com Chloro-substituted furopyridines have been shown to undergo nucleophilic substitution with various nucleophiles, including secondary amines like piperidine (B6355638) and morpholine, as well as alkoxides. researchgate.netresearchgate.net

Table 3: Derivatization Reactions of the Furo[3,2-c]pyridine Core

Reaction TypeReagentsProduct
N-acetylationAcetyl chlorideN-acetyl-tetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.gov
N-methylationNaH, Methyl iodideN-methyl-tetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.gov
Suzuki CouplingPhenylboronic acid, Pd catalystPhenyl-substituted furopyridine proprogressio.humdpi.com
Nucleophilic SubstitutionPiperidine, MorpholineAmino-substituted furopyridine researchgate.netresearchgate.net

Oxidation to Furo[3,2-c]pyridine N-Oxides

The nitrogen atom of the pyridine ring in the furo[3,2-c]pyridine system can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net The formation of the N-oxide modifies the electronic properties of the heterocyclic ring, influencing its reactivity in subsequent reactions. For instance, pyridine N-oxides can be used as intermediates in the synthesis of substituted pyridines. researchgate.net The Reissert-Henze reaction, which involves the treatment of a pyridine N-oxide with benzoyl chloride and potassium cyanide, can be used to introduce a cyano group at the position adjacent to the nitrogen atom. researchgate.net

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions, Diels-Alder)

Cycloaddition reactions are powerful tools for constructing ring systems. wikipedia.org In the context of furo[3,2-c]pyridine analogues, both 1,3-dipolar cycloadditions and Diels-Alder reactions have been investigated to create more complex polycyclic structures.

1,3-Dipolar Cycloadditions: Research on Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, a benzannulated analogue of furo[3,2-c]pyridine, has demonstrated its utility in 1,3-dipolar cycloadditions. researchgate.net The process begins with the N-amination of the Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine core (11) to form the corresponding N-aminium salt (12). researchgate.net Treatment of this salt with a base generates a zwitterionic N-imide intermediate (13) in situ. This N-imide acts as a 1,3-dipole and readily reacts with dipolarophiles like dimethyl but-2-ynedioate (DMBD) or ethyl propiolate. researchgate.net The reaction proceeds via a [3+2] cycloaddition pathway to yield fused pyrazolo[1,5-a]pyridine (B1195680) derivatives (14 and 15), effectively building a new five-membered ring onto the furopyridine framework. wikipedia.orgresearchgate.netorganic-chemistry.org

These cycloaddition reactions are a key step in synthesizing complex heterocyclic systems from the furopyridine scaffold. The table below summarizes the outcomes of these reactions. researchgate.net

Dipole Precursor Dipolarophile Product Reference
Zwitterionic N-imide (13)Dimethyl but-2-ynedioate (DMBD)Dimethyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine-1,2-dicarboxylate (14) researchgate.net
Zwitterionic N-imide (13)Ethyl propiolateEthyl Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyrazolo[1,5-a]pyridine-1-carboxylate (15) researchgate.net

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. tamu.edumasterorganicchemistry.com While direct examples involving this compound are not prominent, studies on the isomeric furo[3,4-c]pyridines provide valuable insight into the potential of the furopyridine system to act as a diene in intramolecular Diels-Alder (IMDA) reactions. nih.govacs.org In the synthesis of conformationally restricted analogues of anabasine, 3-amino-substituted furo[3,4-c]pyridines were designed to undergo a domino intramolecular [4+2]-cycloaddition/ring-opening sequence. nih.gov However, extending this strategy to create bridged nicotine (B1678760) analogues was unsuccessful, even with electronic activation of the diene or dienophile. nih.govacs.org This suggests that the geometric and electronic properties of the specific furopyridine isomer and its substituents are critical for the success of Diels-Alder reactions. nih.gov Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are a common strategy for synthesizing pyridines from precursors like 1,2,4-triazines. acsgcipr.org

Mechanistic Pathways of Furo[3,2-c]pyridine Formation and Transformation

The synthesis and subsequent reactions of furo[3,2-c]pyridines are governed by diverse mechanistic pathways, with catalysis playing a central role in achieving efficiency and selectivity.

Role of Catalysis in Reactivity (e.g., Metal-catalyzed, Organocatalysis)

Catalysis is instrumental in the synthesis of the furo[3,2-c]pyridine core and its derivatives. Both metal complexes and small organic molecules have been employed to facilitate key bond-forming events.

Metal-Catalyzed Reactions: Palladium catalysis is a frequently used method for constructing furopyridine skeletons. One common strategy involves a tandem Sonogashira coupling followed by a cyclization reaction. clockss.org For instance, 4-hydroxy-3-iodopyridine can be coupled with various terminal alkynes using a palladium acetate catalyst. This is immediately followed by a 5-endo-dig cyclization to generate the furan (B31954) ring, yielding the furo[3,2-c]pyridine system. clockss.org This cascade process has been used to create a series of monovalent and multivalent furo[3,2-c]pyridine derivatives. clockss.org

Similarly, Pd/C-Cu catalysis, assisted by ultrasound, has been used for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.govresearchgate.net Other metals like rhodium have been implicated in the synthesis of related furo[3,2-c]coumarins from diazocoumarins, proceeding through a proposed rhodium-coordinated vinylcarbene intermediate. nih.gov Palladium-catalyzed intramolecular dual C-H activation has also been developed for the synthesis of benzofuro[3,2-b]pyridine 1-oxides. acs.org

The table below presents examples of metal-catalyzed synthesis of furopyridine analogues.

Starting Materials Catalyst/Reagents Product Type Reference
4-Hydroxy-3-iodopyridine, Terminal AlkynePd(OAc)₂, PPh₃, iPr₂NHFuro[3,2-c]pyridine clockss.org
3-Chloro-2-hydroxypyridine, Terminal Alkyne10% Pd/C, CuI, PPh₃, Et₃N2-Substituted Furo[3,2-b]pyridine (B1253681) nih.govresearchgate.net
3-Phenoxypyridine (B1582220) 1-OxidesPd(OAc)₂Benzofuro[3,2-b]pyridine 1-Oxide acs.org
β-Ketodinitriles, AlkynesPd(II)Furo[2,3-b]pyridines acs.org

Organocatalysis and Acid Catalysis: Non-metallic catalysts also play a significant role. The Pictet-Spengler reaction, a classic acid-catalyzed cyclization, has been applied to the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aldehydes, followed by an acid-catalyzed intramolecular cyclization of the resulting iminium cation to form the hydrogenated furo[3,2-c]pyridine core. beilstein-journals.orgnih.gov In related systems, the amine organocatalyst DABCO has been shown to be effective in the one-pot synthesis of furo[3,2-c]coumarins from 3-halochromones and coumarins. nih.gov

Radical Species in Dehydrogenative Coupling Reactions

Radical mechanisms, particularly those involving a formal dehydrogenative coupling, represent an alternative pathway for the formation of fused furan rings. In the synthesis of furo[3,2-c]coumarins, a related system, a radical-type mechanism has been proposed. nih.gov This mechanism suggests that a metal promoter like Fe(III) converts 4-hydroxycoumarin (B602359) into a carbon-centered radical. This radical then reacts with an activated alkyne to form a vinyl radical intermediate, which subsequently cyclizes and aromatizes to yield the furo[3,2-c]coumarin product. nih.gov

More modern approaches have utilized radical chemistry more explicitly. A pyridine-boryl radical has been used as a catalyst in the [3π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with vinyl azides. chemrxiv.org This reaction proceeds through a ring-opening of the bicyclobutane to form a cyclobutyl radical, which then engages in a cascade to form a nitrogen-containing bicyclic product. chemrxiv.org While not a direct synthesis of furo[3,2-c]pyridine, this work highlights the utility of radical species in constructing complex pyridine bioisosteres. Furthermore, intramolecular radical cyclizations involving the attack of a ring-based radical onto an exocyclic unsaturated chain have been used to synthesize furo[2,3-c]pyran systems, demonstrating the feasibility of radical-mediated C-C bond formation to create fused furan heterocycles. slu.se These examples collectively underscore the potential for radical pathways in the synthesis and transformation of furopyridine scaffolds.

Spectroscopic Characterization and Advanced Analytical Studies of Furo 3,2 C Pyridine 6 Carbaldehyde

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Furo[3,2-c]pyridine-6-carbaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the furo[3,2-c]pyridine (B1313802) ring system and the aldehyde proton. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) and furan (B31954) rings would resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the nitrogen atom, the furan oxygen, and the aldehyde substituent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing in the δ 185-195 ppm range. The carbon atoms of the fused heterocyclic rings would resonate between δ 110-160 ppm. The exact shifts would be influenced by the heteroatoms and the electron-withdrawing nature of the aldehyde group. Analysis of related pyridine and furan derivatives helps in the assignment of these resonances. ipb.ptchemicalbook.comdocbrown.infochemicalbook.com

Expected ¹H and ¹³C NMR Data for this compound This table is predictive, based on typical chemical shift ranges for similar structures.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO) 9.5 - 10.5 (s) 185 - 195
Pyridine Ring H 7.5 - 9.0 120 - 160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI/LC-MS, MALDI-TOF)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₈H₅NO₂ and a monoisotopic mass of approximately 147.03 Da.

In techniques like Electrospray Ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 148.04. Other adducts, such as with sodium [M+Na]⁺ (m/z ≈ 170.02) or potassium [M+K]⁺ (m/z ≈ 186.00), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass, confirming the elemental formula. The fragmentation pattern would likely involve the initial loss of the aldehyde group (CHO) or carbon monoxide (CO).

Predicted Mass Spectrometry Data for Furo[3,2-c]pyridine-2-carbaldehyde (Isomer) Data from PubChem for a closely related isomer provides a reference for expected values. uni.lu

Adduct Predicted m/z
[M+H]⁺ 148.03931
[M+Na]⁺ 170.02125
[M-H]⁻ 146.02475

Vibrational Spectroscopy (e.g., FT-IR, Raman, SERS) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying the characteristic functional groups within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. vscht.cz Other key absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the heterocyclic rings (1400-1600 cm⁻¹), and C-O-C stretching of the furan ring (1000-1250 cm⁻¹). rsc.orgpw.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be utilized to significantly enhance the signal and provide insights into the molecule's interaction with metallic surfaces. nih.govmdpi.com A theoretical study on the isomer Furo[3,2-c]pyridine-2-carbaldehyde suggests that such analyses can yield detailed vibrational assignments. researchgate.net

Expected Key Vibrational Frequencies

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1715 (Strong) 1680 - 1715 (Moderate)
Aromatic C-H Stretch 3000 - 3100 (Moderate) 3000 - 3100 (Strong)
Aromatic C=C/C=N Stretch 1400 - 1600 (Multiple bands) 1400 - 1600 (Multiple bands)

UV-Vis Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or chloroform (B151607) is expected to display absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

The π → π* transitions, associated with the conjugated furo[3,2-c]pyridine system, are expected to appear as intense bands in the UV region, likely between 250-350 nm. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would typically appear as a weaker, longer-wavelength absorption band. The exact position and intensity of these bands can be influenced by solvent polarity. Characterization of related furo[2,3-b]pyridine (B1315467) derivatives has shown absorption bands in these regions. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. mdpi.com

The analysis would confirm the planarity of the fused furo[3,2-c]pyridine ring system and reveal the orientation of the aldehyde group relative to the rings. Data for related heterocyclic structures, such as furan- and pyridine-dicarboxamides, demonstrate the power of this technique in elucidating detailed conformational and packing information. nist.gov

Computational Chemistry and Theoretical Investigations of Furo 3,2 C Pyridine 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular structure and electronic properties of Furo[3,2-c]pyridine-6-carbaldehyde. These calculations provide insights into the molecule's geometry, stability, and reactivity.

The optimized molecular structure, determined through methods like B3LYP with a 6-311++G(d,p) basis set, reveals the specific bond lengths and angles of the fused ring system. For instance, in related heterocyclic systems, the carbon-carbon bond lengths within the aromatic rings typically fall around 1.39 Å, while carbon-nitrogen bonds are shorter, indicating some double bond character and conjugation within the pyridine (B92270) ring. wu.ac.th

A key aspect of electronic property analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic transitions. researchgate.net

The distribution of these orbitals provides further detail. The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. Charge delocalization, another important electronic property, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which reveals interactions between filled and unfilled orbitals and quantifies the extent of electron delocalization within the molecule. wu.ac.th

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap (ΔE) Data not available in search results

Quantum Mechanical Studies of Vibrational Spectroscopy

Quantum mechanical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms.

The theoretical vibrational wavenumbers, once calculated, are often compared with experimental data to validate the computational model. This comparison allows for a detailed understanding of the molecular structure and bonding. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carbaldehyde moiety can be precisely calculated and compared with experimental FT-IR spectra.

Topological Analysis of Chemical Reactivity (e.g., Fukui functions)

To pinpoint the most reactive sites within this compound, computational chemists employ reactivity descriptors derived from conceptual DFT. Among the most powerful of these are the Fukui functions. d-nb.info These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

The Fukui function comes in three main forms to predict different types of reactions:

f(r)+ : For nucleophilic attack (attack by an electron-rich species), this function identifies the sites most susceptible to gaining an electron.

f(r)- : For electrophilic attack (attack by an electron-deficient species), this function highlights the sites most likely to lose an electron.

f(r)0 : For radical attack, this function indicates the most reactive sites for a neutral radical species.

By calculating the condensed Fukui functions for each atom in the molecule, a quantitative measure of reactivity can be obtained. nih.gov For instance, a high value of f(r)+ on a particular atom suggests it is a prime target for a nucleophile. researchgate.net This topological analysis provides a detailed map of the molecule's reactivity, guiding synthetic efforts and explaining observed reaction outcomes.

Table 2: Condensed Fukui Function Indices for Predicting Reactivity

Atom fk+ (Nucleophilic Attack) fk- (Electrophilic Attack) fk0 (Radical Attack)
C1 Data not available Data not available Data not available
N2 Data not available Data not available Data not available
C3 Data not available Data not available Data not available
... ... ... ...

Reaction Mechanism Modeling and Energy Profiles

This modeling involves calculating the energies of reactants, products, and any intermediate structures, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For example, if this compound were to undergo a nucleophilic addition to the carbonyl carbon, computational modeling could elucidate the step-by-step process. It would reveal the geometry of the transition state as the nucleophile approaches and the subsequent formation of a tetrahedral intermediate. The calculated energy profile would indicate whether the reaction is energetically favorable and provide insights into the reaction kinetics. These theoretical studies are invaluable for understanding reaction pathways and for designing new synthetic routes.

Advanced Research Applications of Furo 3,2 C Pyridine Scaffolds in Chemical Science

Role as Privileged Structures in Medicinal Chemistry Research

Furo[3,2-c]pyridine (B1313802) and its derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity. dntb.gov.uanih.gov This has led to their extensive exploration in the design and synthesis of novel therapeutic agents. The rigid, fused-ring system of the furo[3,2-c]pyridine core provides a well-defined three-dimensional structure that can be strategically functionalized to optimize interactions with specific biological macromolecules. nih.gov

Exploration as Pharmacophores for Novel Chemical Entities

The furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential for the development of new drugs. nih.gov A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. Researchers have successfully incorporated the furo[3,2-c]pyridine scaffold into various molecular frameworks to create new chemical entities with promising therapeutic potential.

For instance, two new arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have been synthesized and shown to exhibit significant antipsychotic activity. nih.gov These compounds demonstrated potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while having a weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This selective receptor binding profile suggests a potential mechanism for their antipsychotic effects. nih.gov

The versatility of the furo[3,2-c]pyridine scaffold is further highlighted by its use in the development of potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net Kinase inhibitors are a crucial class of drugs, particularly in oncology. By optimizing a series of 3,5-disubstituted furo[3,2-b]pyridines, researchers have developed cell-active and highly selective CLK inhibitors. researchgate.net

Design of Compounds for Interacting with Biological Targets at the Scaffold Level

The inherent properties of the furo[3,2-c]pyridine scaffold make it an excellent starting point for designing compounds that can interact effectively with biological targets. The furo[3,2-c]pyridine core itself can serve as a key interaction motif, with further modifications allowing for the fine-tuning of binding affinity and selectivity.

One notable example is the identification of the furo[3,2-b]pyridine (B1253681) core as a novel scaffold for modulators of the Hedgehog signaling pathway. nih.gov The Hedgehog pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were inactive as kinase inhibitors, were found to be sub-micromolar modulators of this pathway. nih.gov

Furthermore, furopyridine derivatives have been investigated for their anticancer and antiviral effects. mdpi.com The ability of the furopyrimidine scaffold to optimize target interactions and improve properties like aqueous solubility and bioavailability has been noted. nih.gov For example, a series of furan-pyridinone compounds were designed and synthesized, showing promising anticancer activity against esophageal cancer cell lines. mdpi.com

Applications in Materials Science and Optoelectronics

The unique photophysical properties of furo[3,2-c]pyridine derivatives have made them attractive candidates for applications in materials science, particularly in the field of optoelectronics. Their rigid and planar structure, combined with tunable electronic properties, allows for the design of materials with specific light-emitting and charge-transporting characteristics.

Development of Phosphorescent Iridium Complexes for Organic Light-Emitting Diodes (OLEDs)

Phosphorescent iridium(III) complexes are widely used as emitters in organic light-emitting diodes (OLEDs) due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The furo[3,2-c]pyridine ligand has proven to be an excellent choice for constructing highly efficient phosphorescent iridium complexes.

By modifying the molecular structures of the C-chelated blocks attached to the furo[3,2-c]pyridine-based iridium complexes, researchers have been able to tune the emission colors across the entire visible range, from greenish-blue to deep-red. americanelements.comacs.org These complexes exhibit high photoluminescence quantum yields (PLQYs), with values ranging from 0.55 to 0.78 for emissions between 475 and 560 nm. acs.org OLEDs fabricated with these complexes have achieved impressive external quantum efficiencies (EQEs), reaching up to 31.8% for green emission and demonstrating the potential of these materials for full-color OLED displays. americanelements.com

Further research has focused on improving the processability of these complexes. For example, introducing two methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring in a furo[3,2-c]pyridine-based iridium complex not only avoids the formation of isomers, simplifying purification, but also enhances solubility for low-cost, solution-based processing methods. researchgate.net A novel furo[3,2-c]pyridine based Ir complex, (pfupy)₂Ir(acac), was developed by substituting sulfur with oxygen in the C^N ligand, which resulted in a blue-shifted emission and an improved photoluminescence quantum yield of 0.80. rsc.org The corresponding OLED device achieved a record-high external quantum efficiency of 30.5%. rsc.org

ComplexEmission ColorMax EQE (%)CIE Coordinates
Greenish-blue emitting complexGreenish-blue20.0(0.25, 0.48)
Green emitting complexGreen31.8(0.30, 0.58)
Greenish-yellow emitting complexGreenish-yellow19.9(0.43, 0.54)
Orange emitting complexOrange16.6(0.62, 0.37)
Red emitting complexRed12.0(0.66, 0.32)
Deep-red emitting complexDeep-red8.5(0.70, 0.29)
[(3,5-diMeOpfupy)₂Ir(acac)]Orange8.9(0.60, 0.39)
(pfupy)₂Ir(acac)Green30.5Not specified

Design of Aggregation-Induced Emission (AIE) Photosensitizers

Traditional photosensitizers often suffer from aggregation-caused quenching (ACQ), where their fluorescence and ability to generate reactive oxygen species (ROS) are diminished in the aggregated state. Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in bioimaging and photodynamic therapy (PDT). nih.gov

A novel AIE-active photosensitizer based on a furo[2,3-c]pyridine (B168854) scaffold, named LIQ-TF, has been developed. rsc.org This photosensitizer exhibits near-infrared emission with a high quantum yield and efficient generation of both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH). rsc.org These properties make it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria, demonstrating its potential in combating multidrug-resistant bacteria. rsc.org

The design of AIE photosensitizers often involves creating donor-π-acceptor (D-π-A) structures. nih.gov This design strategy can lead to bright near-infrared emission and a high capacity for ROS generation, making them effective for image-guided therapy. nih.gov

Supramolecular Chemistry and Self-Assembly Studies of Furo[3,2-c]pyridine Derivatives

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The directional and programmable nature of these interactions allows for the self-assembly of complex and functional architectures. nih.gov Furo[3,2-c]pyridine derivatives, with their defined shapes and potential for incorporating various functional groups, are attractive building blocks for supramolecular chemistry.

Catalysis and Organocatalytic Applications of Furo[3,2-c]pyridine-based Systems

The exploration of furo[3,2-c]pyridine scaffolds in the realm of catalysis and organocatalysis is an emerging field, with current research primarily focused on the synthesis of the core structure rather than its direct application as a catalytic species. The inherent structural features of the furo[3,2-c]pyridine moiety, such as the presence of nitrogen and oxygen heteroatoms, suggest a potential for these systems to act as ligands in metal-catalyzed reactions or as foundational structures for the development of novel organocatalysts. However, detailed studies focusing specifically on Furo[3,2-c]pyridine-6-carbaldehyde in catalytic roles are not extensively documented in peer-reviewed literature.

Research has more broadly investigated the synthesis of various furo[3,2-c]pyridine derivatives, often employing catalytic methods. For instance, the synthesis of substituted furo[3,2-c]pyridines can be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which utilizes a palladium catalyst to form carbon-carbon bonds. In these cases, functionalized furo[3,2-c]pyridines act as substrates rather than catalysts.

One area of potential, yet underexplored, application is in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring in the furo[3,2-c]pyridine structure can coordinate with metal centers. This coordination could form the basis for developing new catalysts for a variety of organic transformations. For example, complexes of bldpharm.comBenzofuro[3,2-c]pyridine with copper(II) and cobalt(II) have been synthesized and characterized, indicating the capacity of this heterocyclic system to act as a ligand. While these specific complexes were evaluated for their thermal properties, such research opens the door to investigating their potential catalytic activities.

Furthermore, the development of chiral furo[3,2-c]pyridine derivatives holds promise for asymmetric catalysis. The synthesis of enantiomerically pure or enriched furo[3,2-c]pyridine scaffolds could lead to new classes of chiral ligands or organocatalysts for stereoselective reactions.

While direct catalytic applications of This compound are not yet established in the literature, the broader family of furo[3,2-c]pyridines presents interesting possibilities. The synthesis of these compounds often relies on sophisticated catalytic methods, and their structural characteristics suggest that future research may unlock their potential as novel catalysts and ligands.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.